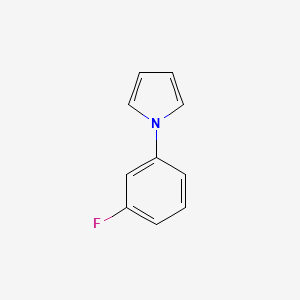

1-(3-Fluorophenyl)pyrrole

Description

Contextual Significance of N-Arylpyrrole Systems in Advanced Chemical Research

The synthesis of N-arylpyrroles has been a subject of extensive research, with various catalytic methods being developed to facilitate their construction. These include copper-oxide nanoparticle-catalyzed cross-coupling reactions and ruthenium-catalyzed reactions of dienes with nitroarenes. sapub.orgacs.org More recently, the development of atroposelective synthesis methods, which control the spatial arrangement of the aryl and pyrrole (B145914) rings, has further expanded the utility of these compounds in creating complex, three-dimensional structures for applications in asymmetric catalysis and chiral recognition. nih.govresearchgate.netnih.gov

The incorporation of a fluorine atom onto the aryl ring, as seen in fluorophenylpyrroles, imparts unique characteristics to the molecule. Fluorine's high electronegativity can alter the electronic nature of the aromatic ring, influencing its reactivity and interactions with biological targets. ontosight.ainih.gov Furthermore, the introduction of fluorine can enhance metabolic stability and bioavailability, properties highly desirable in the development of therapeutic agents. nih.govnih.gov

Research Trajectories for 1-(3-Fluorophenyl)pyrrole and Related Analogues

Research into this compound and its derivatives is multifaceted, touching upon synthetic methodology, material science, and medicinal chemistry. The synthesis of this compound itself has been documented, with methods involving the reaction of 3-fluoroaniline (B1664137) with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of acetic acid. google.com This provides a foundational route for accessing this specific fluorinated N-arylpyrrole.

The true potential of this compound lies in its use as a versatile intermediate for the synthesis of more complex molecules. The presence of the fluorophenyl group and the reactive pyrrole ring allows for a wide range of chemical modifications. smolecule.com For instance, derivatives of this compound have been investigated for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the pyrrole ring are advantageous.

In the realm of medicinal chemistry, the fluorophenylpyrrole scaffold is a promising starting point for the design of new therapeutic agents. smolecule.com While specific biological activity for this compound is not extensively detailed in current literature, related fluorinated pyrrole derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govrsc.org The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic profiles. nih.gov For example, some fluorinated pyrrole derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory and antinociceptive activities. nih.gov

The exploration of this compound and its analogues continues to be an active area of research. The development of new synthetic routes and the investigation of their properties in various applications are key research trajectories. The data gathered from these studies will undoubtedly contribute to the broader understanding of N-arylpyrrole chemistry and pave the way for the creation of novel molecules with tailored functions.

| Property | Value | Source |

| IUPAC Name | 1-(3-fluorophenyl)-1H-pyrrole | sigmaaldrich.com |

| CAS Number | 53871-27-5 | sigmaaldrich.com |

| Molecular Weight | 161.18 g/mol | sigmaaldrich.com |

| Molecular Formula | C₁₀H₈FN | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

1-(3-fluorophenyl)pyrrole |

InChI |

InChI=1S/C10H8FN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H |

InChI Key |

MMILNBLSOHVLCJ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)F |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Fluorophenyl Pyrrole and Analogues

Classical and Established Pyrrole (B145914) Synthesis Protocols Applied to Fluorophenyl Derivatives

Established methods for pyrrole synthesis have been successfully adapted for the preparation of 1-(3-fluorophenyl)pyrrole, demonstrating their versatility and continued relevance in organic synthesis.

Paal-Knorr Condensation and Its Adaptations

The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its independent discovery by Carl Paal and Ludwig Knorr in 1884, remains a widely used method for the synthesis of substituted pyrroles. wikipedia.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 3-fluoroaniline (B1664137), under acidic or neutral conditions to yield the corresponding N-substituted pyrrole. wikipedia.orgorganic-chemistry.org

The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. wikipedia.org While the reaction can be conducted under various conditions, the use of a weak acid like acetic acid can accelerate the process. organic-chemistry.org It is noteworthy that strongly acidic conditions (pH < 3) may favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org

A specific application of this method involves the reaction of 2,5-hexanedione (B30556) with 4-fluoroaniline, a close analogue of 3-fluoroaniline, to produce 1-(4-fluorophenyl)pyrrole (B1300231) derivatives. This particular adaptation can be performed under solvent-free conditions using clay catalysts like bentonite (B74815) or smectite, offering a greener alternative with short reaction times.

A patented method for the synthesis of this compound itself utilizes the reaction of 3-fluoroaniline with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid. google.com This process, which also falls under the umbrella of Paal-Knorr type reactions, involves refluxing the reactants, leading to the formation of the desired product which can then be purified by column chromatography. google.com

Table 1: Examples of Paal-Knorr Synthesis for Fluorophenyl Pyrroles

| 1,4-Dicarbonyl Precursor | Amine | Catalyst/Solvent | Product | Reference |

| 2,5-Hexanedione | 4-Fluoroaniline | Bentonite/Smectite (solvent-free) | 1-(4-Fluorophenyl)-2,5-dimethylpyrrole | |

| 2,5-Dimethoxytetrahydrofuran | 3-Fluoroaniline | Acetic Acid | This compound | google.com |

| 1-[4-(Methylsulfonyl)phenyl]pentane-1,4-dione | 4-Fluoroaniline | p-Toluenesulfonic acid/Toluene | 1-(4-Fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole | scribd.com |

Hantzsch Pyrrole Synthesis and Derivatives

The Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch, provides another classical route to substituted pyrroles. wikipedia.org This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.org The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine. thieme-connect.de This enamine then attacks the α-haloketone, leading to a cyclization and dehydration cascade to furnish the pyrrole ring. wikipedia.orgthieme-connect.de

While direct examples of the Hantzsch synthesis for this compound are not extensively documented in the provided results, the methodology is applicable to the synthesis of a wide range of N-substituted pyrroles and is a valuable tool in combinatorial chemistry for generating libraries of pyrrole derivatives. wikipedia.orgresearchgate.net The reaction conditions can be modified, including the use of non-conventional methods like microwave irradiation to accelerate the reaction. pensoft.net

Variations of the Hantzsch synthesis have been developed to broaden its scope. For instance, using β-keto Weinreb amides as the dicarbonyl component allows for the introduction of a diverse range of substituents at the C-3 position of the pyrrole. thieme-connect.com

TosMIC-Based Methodologies

The use of tosylmethyl isocyanide (TosMIC) in pyrrole synthesis, a method pioneered by Van Leusen, offers a powerful and versatile approach. ekb.eg This reaction involves the base-mediated cycloaddition of TosMIC to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. ekb.eg The subsequent elimination of p-toluenesulfinic acid leads to the formation of the pyrrole ring.

This methodology has been successfully applied to synthesize a variety of substituted pyrroles. For example, the reaction of ethyl cinnamate (B1238496) with TosMIC in the presence of a base like lithium hydroxide (B78521) monohydrate in DMF can produce ethyl 4-phenyl-1H-pyrrole-3-carboxylate. jmchemsci.com This strategy has been extended to the synthesis of more complex pyrrole derivatives, including those with potential biological activity. ekb.egmdpi.com

A notable application is the synthesis of 2,3'-bipyrroles and pyrrolo[1,2-c]imidazoles from acylethynylpyrroles and TosMIC. mdpi.com This demonstrates the utility of TosMIC in constructing complex heterocyclic systems.

Modern and Advanced Synthetic Strategies for this compound

In addition to classical methods, modern synthetic strategies, particularly those involving multicomponent reactions, have emerged as powerful tools for the efficient construction of N-arylpyrroles like this compound.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly valued for their ability to generate molecular complexity in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy.

Three-component reactions are particularly well-suited for the synthesis of N-arylpyrroles. A silver-catalyzed tandem 1,3-dipolar cycloaddition/oxidative dehydrogenative aromatization reaction has been reported for the synthesis of polysubstituted pyrroles. researchgate.net In this process, a 1,3-dipolar intermediate is generated and undergoes a [3+2] cycloaddition with an alkene to form a pyrrolidine (B122466) ring, which is then oxidized to the corresponding pyrrole. researchgate.net

Another approach involves the one-pot, three-component condensation of a carbonyl compound, an amine, and a nitroalkene. ekb.eg This method has been shown to be effective for the synthesis of substituted pyrroles using catalysts such as tetrabutylammonium (B224687) bromide. ekb.eg

Furthermore, a modification of the Clauson-Kaas protocol, which traditionally uses 2,5-dimethoxytetrahydrofuran as a pyrrole precursor, has been developed for the synthesis of N-substituted pyrroles. researchgate.net This updated methodology allows for the reaction to proceed under mild, and in some cases, catalyst-free conditions, with the ability to be adapted for both batch and continuous flow synthesis. researchgate.net This approach has proven effective for a wide range of anilines, suggesting its applicability for the synthesis of this compound. researchgate.net

Four-Component Coupling Reactions

Four-component coupling reactions represent a highly efficient and atom-economical approach for the synthesis of complex, highly substituted pyrroles in a single step from simple starting materials. An iron(III)-catalyzed four-component reaction has been developed for creating polysubstituted pyrroles from 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes. organic-chemistry.org This method is noted for being inexpensive, straightforward, and more environmentally friendly than many traditional methods. organic-chemistry.org

The proposed mechanism for a similar transformation involves the initial formation of an imine from an amine and an aldehyde. researchgate.net Concurrently, a Knoevenagel condensation occurs between the aldehyde and a nitroalkane. A subsequent Michael addition between the imine and the nitroalkene intermediate, followed by cyclization and elimination, yields the final pyrrole product. researchgate.net

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Result | Reference |

| Amine | Aldehyde | Nitroalkane | 1,3-Dicarbonyl | Iron(III) Chloride | Polysubstituted Pyrrole | organic-chemistry.org |

| Amine | Alkyne | Isonitrile (2 equiv.) | - | Titanium | 4,5-Diaminopyrrole | researchgate.net |

Catalytic Synthesis Protocols

Catalysis is central to the modern synthesis of pyrroles, offering routes that are often milder, more selective, and more efficient than stoichiometric methods. These protocols include methods catalyzed by transition metals, as well as metal-free and nanoparticle-based systems.

Transition Metal-Catalyzed Oxidative Cyclization (e.g., Ti-Catalyzed)

Transition metal-catalyzed oxidative cyclization provides a powerful means to construct the pyrrole ring. Titanium-catalyzed reactions are particularly notable. A formal [2+2+1] cycloaddition of two alkyne molecules with an azo compound, such as azobenzene, yields multisubstituted pyrroles. acs.org This process operates through a Ti(II)/Ti(IV) redox catalytic cycle. acs.org The reaction is initiated by the [2+2] cycloaddition of a Ti-imido complex with an alkyne to form an azatitanacyclobutene intermediate. acs.org Subsequent insertion of a second alkyne molecule leads to a 6-membered azatitanacyclohexadiene, which then undergoes reductive elimination to form the pyrrole product and regenerate the active catalyst. acs.org

The regioselectivity of these reactions can be influenced by directing-group effects. nih.gov For instance, the use of TMS-protected alkynes with pendant Lewis basic groups can invert the typical regioselectivity of alkyne insertion, allowing for the selective formation of highly substituted 3-TMS pyrroles. nih.gov Allenes have also been successfully employed as coupling partners in Ti-catalyzed [2+2+1] pyrrole synthesis, highlighting the versatility of this approach. acs.org

Table 1: Examples of Ti-Catalyzed Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Alkynes | Aryl Diazenes | TiCl₄/Zn or Ti(NMe₂)₂ | N-Arylpyrroles | [2+2+1] Oxidative Cycloaddition | acs.org |

| 1,4- and 1,5-Diynes | Primary Amines | Ti(NMe₂)₂(dpma) | 1,2,5-Trisubstituted Pyrroles | Hydroamination/Cyclization | scispace.com |

Metal-Free Synthetic Routes

The development of metal-free synthetic routes is driven by the need for more sustainable and cost-effective chemical processes. Several effective metal-free methods for pyrrole synthesis have been established.

One prominent approach is a variation of the Paal-Knorr reaction, where a 1,4-dicarbonyl compound condenses with a primary amine. The synthesis of the title compound, this compound, can be achieved by reacting 3-fluoroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux. google.com In this reaction, the acidic conditions facilitate the in-situ generation of the required 1,4-dicarbonyl compound from the furan derivative. beilstein-journals.org

Other notable metal-free strategies include:

Aza-Wittig Reaction: A one-pot method for constructing substituted pyrroles from chromones and phenacyl azides has been developed, offering a broad substrate scope and high yields under mild conditions. rsc.orgnih.gov

Oppenauer–Woodward Oxidation: This one-pot methodology synthesizes NH-pyrroles from secondary alcohols and 2-aminoalcohols. The process involves the oxidation of the secondary alcohol to a ketone, followed by in-situ condensation and oxidative cyclization. acs.org

Cascade Reactions on Heterogeneous Catalysts: Nitrogen-doped mesoporous carbons have been used as efficient metal-free catalysts for the one-pot synthesis of N-substituted pyrroles via the reductive coupling of nitroarenes and diketones under mild conditions. acs.orgnih.gov

Nanoparticle-Catalyzed Syntheses

Nanoparticle catalysis combines the advantages of homogeneous and heterogeneous catalysis, offering high activity, selectivity, and ease of catalyst recovery. Various nanoparticle systems have been successfully applied to the synthesis of pyrroles.

Cobalt oxide (Co₃O₄) nanoparticles have been utilized as a recyclable catalyst for the four-component synthesis of pyrrole derivatives, demonstrating high efficiency (83-96% yields) and the ability to be recycled up to six times without a significant loss in activity. frontiersin.org The Co₃O₄ nanoparticles are proposed to function as a Lewis acid catalyst in these reactions. frontiersin.org

Other examples of nanoparticle-catalyzed pyrrole synthesis include:

Iridium Nanoparticles: A robust iridium nanoparticle catalyst, generated from molecular precursors and supported on a polysilazane-derived ceramic, efficiently mediates the sustainable synthesis of pyrroles from secondary alcohols and amino alcohols via acceptorless dehydrogenative condensation. rsc.org

Magnetic Nanoparticles: Recyclable magnetic nanoparticle-supported catalysts, such as those functionalized with antimony or sulfonic acid groups, have been used in the Clauson–Kaas synthesis of N-substituted pyrroles, allowing for simple catalyst separation using an external magnet. beilstein-journals.orgbeilstein-journals.org

Supported Metal Halides: Silica-supported Lewis acids like bismuth(III) chloride (BiCl₃/SiO₂) and antimony(III) chloride (SbCl₃/SiO₂) serve as efficient and reusable heterogeneous catalysts for preparing N-substituted pyrroles. mdpi.com

Table 2: Nanoparticle-Catalyzed Pyrrole Synthesis

| Catalyst | Reaction Type | Key Advantages | Yield Range | Reference(s) |

|---|---|---|---|---|

| Co₃O₄ Nanoparticles | Four-Component Synthesis | Recyclable, High Efficiency | 83-96% | frontiersin.org |

| Iridium Nanoparticles | Dehydrogenative Condensation | Robust, Reusable, Sustainable | Up to 93% | rsc.org |

| γ-Fe₂O₃@SiO₂-Sb-IL | Clauson-Kaas Reaction | Magnetically Recoverable, Air Stable | - | beilstein-journals.orgbeilstein-journals.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. chim.it These benefits include superior heat and mass transfer, enhanced safety due to small reactor volumes, and the potential for straightforward automation and scale-up. chim.it The synthesis of heterocyclic compounds, including pyrroles, frequently benefits from these approaches. chim.it

Flow chemistry has been successfully applied to the synthesis of pyrrole derivatives through various classical reactions. For instance, a one-pot synthesis of pyrrole-3-carboxylic acids based on the Hantzsch reaction has been adapted to a continuous flow process. researchgate.net The method involves pumping a stream of tert-butyl acetoacetate, a primary amine, and a 2-bromoketone through a heated microreactor. researchgate.net This setup can also facilitate the in-situ hydrolysis of ester intermediates, streamlining the synthetic sequence. smolecule.com

The advantages of flow synthesis are particularly evident in multistep processes, where intermediates can be generated and consumed in a continuous sequence without isolation, significantly improving efficiency and reducing waste. acs.org This has been demonstrated in the synthesis of complex heterocyclic systems and allows for the rapid generation of compound libraries for applications like drug discovery. acs.orgrsc.org

Atom Transfer Radical Cyclization (ATRC) Approaches

Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic frameworks, including the pyrrole ring, via a radical-mediated pathway. acs.org This technique typically involves the generation of a radical from a precursor (e.g., a halo-compound) by a transition metal catalyst, most commonly a copper complex. mdpi.com The radical then undergoes an intramolecular cyclization onto an unsaturated bond, and the resulting cyclic radical is trapped by a halogen atom from the oxidized metal catalyst, regenerating the active catalyst and forming the product. mdpi.com

A novel synthetic route to the drug Vonoprazan, which features a 1,3,5-trisubstituted pyrrole core, highlights the utility of ATRC. researchgate.netfigshare.com A key step in this synthesis is the ATRC of an imine precursor to form a 3,5-disubstituted dihydro-2H-pyrrole (a cyclic imine). acs.org This reaction is significant as it is the first reported ATRC to proceed via a secondary radical species at the α-position of an imine. acs.org In a subsequent step, reaction with methylamine (B109427) leads to the introduction of the final substituent and simultaneous aromatization to the pyrrole ring. acs.org This approach has been successfully scaled up, demonstrating its practicality. researchgate.netfigshare.com

The ATRC process is valued for its ability to create functionalized ring systems under mild conditions and its tolerance for various functional groups. mdpi.com The mechanism involves a monoelectronic halogen transfer from the substrate to the catalyst (e.g., Cu(I)), which is oxidized (to Cu(II)) as the radical is generated. mdpi.com The development of these catalytic radical domino reactions represents a significant advance in providing atom- and step-economical methods for synthesizing complex molecules. nih.gov

Green Chemistry Principles in Pyrrole Synthesis (e.g., Solvent-Free, Microwave-Assisted)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrroles to mitigate the environmental impact of traditional methods. The classic Paal-Knorr synthesis, for instance, often requires harsh acidic conditions and prolonged heating, which can be energy-intensive and may degrade sensitive molecules. tandfonline.comrgmcet.edu.in Modern adaptations focus on reducing solvent use, lowering energy consumption, and employing more benign catalysts.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reactions. Research has demonstrated that the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine can proceed efficiently without any solvent or catalyst, simply by stirring the reactants at room temperature. rsc.orgrsc.org This approach offers excellent yields and represents the pinnacle of green synthesis by eliminating the need for both solvents and catalysts. rsc.org

Furthermore, metal-catalyzed solvent-free methods have been developed. For example, indium(III) salts have been shown to effectively catalyze the reaction between γ-diketones and various amines at room temperature under solvent-free conditions, producing N-substituted pyrroles in high to excellent yields (81-98%). scielo.br Similarly, a stable, non-precious manganese complex has been used to catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles in the absence of organic solvents, with water and hydrogen gas as the only byproducts. nih.govacs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. pensoft.netchim.it This technology is particularly effective for pyrrole synthesis.

The Clauson-Kaas reaction, which typically involves reacting a primary amine with 2,5-dimethoxytetrahydrofuran, has been successfully adapted for microwave conditions. arkat-usa.org Studies show that N-substituted pyrroles can be prepared in minutes (10-30 min) under microwave irradiation, using green solvents like water or acetic acid, often without the need for additional catalysts. arkat-usa.orgnih.govbeilstein-journals.org Various catalysts, including Oxone, cerium(III) chloride (CeCl₃·7H₂O), and bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), have also been employed under microwave irradiation to synthesize N-aryl pyrroles efficiently, even with less nucleophilic amines. nih.govscispace.comresearchgate.net

| Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference(s) |

| Paal-Knorr | 2,5-Hexanedione, Aniline | None, Solvent-Free, RT | 24h | 98 | rsc.org |

| Paal-Knorr | Hexane-2,5-dione, Aniline | Indium(III) chloride, Solvent-Free, RT | 1.5h | 92 | scielo.br |

| Clauson-Kaas | 3-Fluoroaniline, 2,5-DMTHF | Acetic Acid, Reflux | 3h | ~60-70 | google.com |

| Clauson-Kaas | Aniline, 2,5-DMTHF | Oxone, Acetonitrile, Microwave (110°C) | 10 min | 80 | researchgate.net |

| Clauson-Kaas | Aniline, 2,5-DMTHF | None, Acetic Acid, Microwave (170°C) | 10 min | 91 | arkat-usa.org |

| Diol Cyclization | 2,5-Hexanediol, Benzylamine | Manganese Complex, Solvent-Free, 120°C | 24h | 85 | acs.org |

Note: 2,5-DMTHF = 2,5-Dimethoxytetrahydrofuran; RT = Room Temperature.

Functionalization and Derivatization during Synthesis

The ability to precisely control the placement of functional groups on both the pyrrole and phenyl rings is critical for tailoring the properties of this compound for various applications.

Introduction of Fluorine and Other Halogen Substituents

The introduction of fluorine into heterocyclic compounds can significantly alter their chemical and biological properties. researchgate.net For this compound, the fluorine atom is typically introduced by using a fluorinated starting material.

The most direct and common synthesis of this compound involves the Clauson-Kaas reaction, where 3-fluoroaniline is condensed with 2,5-dimethoxytetrahydrofuran in an acidic medium such as acetic acid. google.com This "building block" approach is generally preferred because the direct fluorination of an existing 1-phenylpyrrole (B1663985) molecule is challenging. researchgate.net The high electron density of the pyrrole ring makes it susceptible to oxidation and polymerization under the harsh conditions of many electrophilic fluorinating agents like Selectfluor™. worktribe.com While direct fluorination of some pyrrole derivatives has been achieved, it often results in low yields or a mixture of products. researchgate.networktribe.com

Other halogens, like bromine and chlorine, can be introduced more readily onto the pyrrole ring via electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions typically proceed under mild conditions.

| Starting Material(s) | Reagent/Method | Product | Key Feature | Reference(s) |

| 3-Fluoroaniline, 2,5-DMTHF | Acetic Acid, Reflux | This compound | Fluorine introduced via starting material | google.com |

| N-Tosylpyrrole | Selectfluor™ | 2-Fluoro-1-tosylpyrrole | Direct C-H fluorination of the pyrrole ring | worktribe.com |

| 1H-Pyrrole, β-Fluoro-β-nitrostyrenes | Catalyst-free, Solvent-free | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrroles | Building pyrrole derivatives from fluorinated precursors | mdpi.com |

| 1-Arylpyrroles | N-Bromosuccinimide (NBS) | 2-Bromo-1-arylpyrroles | Regioselective bromination of the pyrrole ring | researchgate.net |

Regioselective Functionalization of the Pyrrole Ring

The functionalization of the pyrrole ring in 1-arylpyrroles is governed by the inherent electronic properties of the pyrrole system. Electrophilic aromatic substitution occurs with high regioselectivity, strongly favoring the C2 (or α) position over the C3 (or β) position. stackexchange.comuomustansiriyah.edu.iq

This preference is explained by the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. echemi.com When an electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. echemi.comstackexchange.com In contrast, attack at the C3 position only allows for delocalization across two carbon atoms, yielding only two resonance structures. stackexchange.com The greater number of resonance structures for the C2-attack intermediate indicates that it is more stable, thus lowering the activation energy for its formation and making it the preferred pathway. echemi.comstackexchange.com

This directing effect is powerful and is exploited in many synthetic transformations. For example, palladium-catalyzed direct C-H arylation of 1-arylpyrroles with 1,2-dihalobenzenes proceeds selectively at the C2 position of the pyrrole ring as the first step in a cascade reaction to form pyrrolo[1,2-f]phenanthridines. bohrium.comresearchgate.net

| Substrate | Reaction | Reagent(s) | Position of Functionalization | Rationale | Reference(s) |

| Pyrrole | General Electrophilic Substitution | E⁺ | C2 (α-position) | More stable cationic intermediate (3 resonance structures) | stackexchange.comuomustansiriyah.edu.iqechemi.comstackexchange.com |

| 1-Phenylpyrrole | Direct Arylation | 1,2-Dibromobenzene, Pd(OAc)₂ | C2 | Higher reactivity of pyrrole C2-H bond | bohrium.comresearchgate.net |

| 1-Arylpyrrole | Bromination | N-Bromosuccinimide | C2 and C5 | Inherent regioselectivity of electrophilic substitution | researchgate.net |

Tailoring Substituent Patterns on the Phenyl Moiety

Modifying the phenyl ring of this compound is significantly more challenging than functionalizing the pyrrole ring. The high reactivity of the pyrrole ring towards electrophiles means that direct electrophilic substitution will overwhelmingly occur on the heterocycle rather than the attached phenyl group. researchgate.net Therefore, specialized strategies are required to achieve regioselective functionalization of the phenyl moiety.

One of the most effective strategies is directed ortho-metalation (DoM). This approach uses the pyrrole nitrogen to direct a strong, sterically hindered base to deprotonate one of the C-H bonds at the ortho positions (C2 or C6) of the phenyl ring. A recent study demonstrated that tailored magnesium amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), can achieve highly regioselective ortho-magnesiation of N-aryl azoles at room temperature. nih.gov The resulting organometallic intermediate can then be reacted with a variety of electrophiles to install a substituent at the C2 position of the phenyl ring.

Another advanced method involves transition metal-catalyzed C-H activation. While the C2-H of the pyrrole is most reactive, specific ligand and catalyst systems can promote functionalization on the phenyl ring. For instance, palladium-catalyzed intramolecular C-H arylation can occur on the phenyl ring as a subsequent step after an initial intermolecular arylation on the pyrrole ring, leading to fused polycyclic systems. bohrium.comresearchgate.net These reactions highlight that while challenging, methods exist to selectively tailor the substitution pattern on the phenyl group, complementing the more straightforward functionalization of the pyrrole ring itself.

| Substrate | Method | Reagent(s) | Position of Functionalization | Key Aspect | Reference(s) |

| 1-Aryl-1H-1,2,3-triazole | Directed ortho-Metalation | 1. TMPMgBu 2. Electrophile | C2 of Phenyl Ring | Pyrrole nitrogen directs metalation to the ortho position | nih.gov |

| 1-Arylpyrrole | Pd-Catalyzed Annulation | 1,2-Dihalobenzene, Pd(OAc)₂ | C2 of Pyrrole, then C2 of Phenyl | Intramolecular C-H activation on the phenyl ring | bohrium.comresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 1 3 Fluorophenyl Pyrrole

Reaction Pathways of the Pyrrole (B145914) Nucleus

The pyrrole ring is a π-excessive heterocycle, meaning the five ring atoms share six π-electrons. This delocalization of the nitrogen lone pair into the ring increases the electron density at the carbon atoms, making the pyrrole nucleus highly susceptible to electrophilic attack. pearson.compharmaguideline.com Consequently, it is significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. onlineorganicchemistrytutor.comyoutube.com

Electrophilic aromatic substitution (SEAr) is the predominant reaction pathway for the functionalization of the pyrrole ring. nih.gov These reactions typically proceed under mild conditions due to the ring's high reactivity. pearson.compearson.com The substitution is highly regioselective, with electrophiles preferentially attacking the C2 (α) position adjacent to the nitrogen atom. onlineorganicchemistrytutor.compearson.com This preference is attributed to the superior resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during C2 attack, which can delocalize the positive charge over three atoms, including the nitrogen. pearson.comonlineorganicchemistrytutor.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.com

The N-(3-fluorophenyl) substituent influences this reactivity. The fluorine atom makes the phenyl ring electron-withdrawing, which in turn slightly reduces the electron-donating capacity of the nitrogen atom into the pyrrole ring. This effect deactivates the pyrrole ring slightly compared to unsubstituted N-phenylpyrrole. nih.gov Nevertheless, the pyrrole nucleus remains sufficiently electron-rich to undergo a variety of electrophilic substitutions.

Key electrophilic substitution reactions applicable to the pyrrole nucleus of 1-(3-fluorophenyl)pyrrole include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C2 position. It utilizes the Vilsmeier reagent, an electrophilic chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). youtube.comorganic-chemistry.orgwikipedia.org The reaction is a mild and efficient method for formylating electron-rich aromatic compounds. wikipedia.orgijpcbs.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the pyrrole ring. Due to the high reactivity of pyrrole, which can lead to polymerization with strong Lewis acids like AlCl3, milder catalysts are often employed. nsf.govstackexchange.com The reaction of pyrrole with acetic anhydride, for example, yields 2-acetylpyrrole. pharmaguideline.com For N-substituted pyrroles, the reaction conditions and the nature of the N-substituent can sometimes influence the regioselectivity. For instance, the acylation of N-p-toluenesulfonylpyrrole with a strong Lewis acid can favor substitution at the C3 position through the formation of an organoaluminum intermediate. nih.gov

| Reaction | Reagents | Typical Conditions | Expected Major Product |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl3, DMF | 0°C to room temperature, followed by aqueous workup | 1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde |

| Friedel-Crafts Acylation | (CH3CO)2O, mild Lewis acid (e.g., SnCl4) | Room temperature | 1-(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)ethan-1-one |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | THF, 0°C | 2-Bromo-1-(3-fluorophenyl)-1H-pyrrole |

| Nitration | HNO3, Ac2O | Low temperature (e.g., -10°C) | 1-(3-Fluorophenyl)-2-nitro-1H-pyrrole |

Unlike electrophilic substitution, nucleophilic substitution directly on the carbon atoms of the electron-rich pyrrole ring is an unfavorable process. pharmaguideline.com The high electron density of the ring repels incoming nucleophiles, making such reactions rare. nih.gov While nucleophilic aromatic substitution (SNAr) is a known pathway for certain heterocyclic systems, particularly those containing strong electron-withdrawing groups or within larger, more complex structures like porphyrinoids, there are no specific documented examples of this reaction occurring on the unsubstituted pyrrole ring of this compound under typical conditions. nih.govnih.gov

Reactivity of the 3-Fluorophenyl Substituent

The reactivity of the 3-fluorophenyl portion of the molecule is governed by the directing and activating/deactivating effects of both the fluorine atom and the pyrrol-1-yl group.

The direct displacement of the fluorine atom via a nucleophilic aromatic substitution (SNAr) mechanism is generally considered difficult for this compound. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group (in this case, fluorine). masterorganicchemistry.compressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.publibretexts.org In this compound, the pyrrol-1-yl group is not a sufficiently strong electron-withdrawing group to activate the meta-positioned fluorine atom for nucleophilic attack. Therefore, reactions involving the substitution of the fluoro-group are not expected to proceed under standard SNAr conditions.

Functionalization of the phenyl ring is influenced by the directing effects of its two substituents.

Lithiation: Directed ortho-metalation is a powerful tool for regioselective functionalization. Halogens, including fluorine, are known to be effective ortho-directing groups in lithiation reactions. nih.gov Therefore, treatment of this compound with a strong organolithium base, such as n-butyllithium, would be expected to selectively deprotonate the C2 position, which is ortho to the fluorine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this specific position.

| Substituent | Position | Electronic Effect | Directing Effect (Electrophilic Substitution) | Directing Effect (Lithiation) |

|---|---|---|---|---|

| Pyrrol-1-yl | C1 | Deactivating | meta (to C5) | Potential for direction to C2 |

| Fluoro | C3 | Deactivating | ortho, para (to C2, C4, C6) | ortho (to C2, C4) |

Mechanistic Investigations of Key Reactions

The mechanisms underlying the reactivity of this compound are based on well-established principles of physical organic chemistry.

Mechanism of Electrophilic Substitution on the Pyrrole Ring: The preferential substitution at the C2 position is a direct consequence of the stability of the cationic intermediate formed upon attack by an electrophile (E+).

Attack at C2: The electrophile adds to the C2 position, generating a carbocation. The positive charge is delocalized over the C3, C5, and N1 atoms. The ability to place the positive charge on the nitrogen atom via resonance makes this intermediate particularly stable.

Attack at C3: The electrophile adds to the C3 position. The resulting positive charge is delocalized over the C2 and N1 atoms, but the resonance structure involving the nitrogen atom is less stable as it disrupts the aromaticity of the phenyl ring attached to it. Because the intermediate from C2 attack has more significant resonance contributors, it is formed faster, leading to the C2-substituted product. pearson.comonlineorganicchemistrytutor.com

Mechanism of the Vilsmeier-Haack Reaction: This reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium cation, from the reaction of DMF with POCl3. wikipedia.org The electron-rich C2 position of the pyrrole ring then attacks this electrophile. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the final 2-formylpyrrole product. organic-chemistry.orgwikipedia.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The general mechanism involves two steps. First, a nucleophile adds to the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. pressbooks.publibretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. For this mechanism to be viable, electron-withdrawing groups must be present at ortho and/or para positions to stabilize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org The absence of such activation on the 3-fluorophenyl ring of the title compound makes this pathway energetically unfavorable.

Elucidation of Reaction Mechanisms (e.g., C-N Reductive Elimination in Ti-Catalyzed Systems)

The mechanism of carbon-nitrogen (C-N) reductive elimination in titanium-catalyzed systems is a critical transformation that enables the formation of various nitrogen-containing compounds. While direct σ-bond reductive elimination from titanium organometallics is often challenging, computational studies have illuminated a more favorable π-electrocyclic mechanism for N-arylpyrrole derivatives. nih.gov

In the context of a titanium-catalyzed reaction, an intermediate such as an azatitanacyclohexadiene (IM6 in a model system) can undergo C-N reductive elimination. nih.gov This process is facilitated by two key factors. Firstly, the reaction is often thermodynamically driven by the formation of a stable pyrrole product, which can act as a π-acceptor ligand, stabilizing the resulting low-valent titanium species through backbonding. nih.gov This interaction is evidenced by the elongation of the C-N bonds in the coordinated pyrrole product. nih.gov

For this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the nitrogen atom and, consequently, the energetics of the catalytic cycle. However, the fundamental electrocyclic mechanism of C-N reductive elimination is expected to be conserved.

Table 1: Key Mechanistic Steps in Ti-Catalyzed C-N Reductive Elimination

| Step | Description | Key Features |

| Intermediate Formation | Formation of a key intermediate, such as an azatitanacyclohexadiene, through the reaction of a titanium imido complex with alkynes. | Involves cycloaddition and insertion steps. |

| C-N Reductive Elimination | Facile elimination from the intermediate to form the C-N bond and the pyrrole product. | Proceeds via a π-electrocyclic mechanism. nih.gov |

| Product Coordination | The resulting pyrrole product coordinates to the low-valent titanium center. | Stabilized by synergistic π-backbonding. nih.gov |

| Catalyst Regeneration | The active titanium catalyst is regenerated to continue the catalytic cycle. |

Role of Intermediates and Transition States

In a typical catalytic cycle for pyrrole synthesis involving a Ti(II)/Ti(IV) redox couple, a crucial intermediate is the azatitanacyclohexadiene. nih.gov The reductive elimination step proceeds from this intermediate via a specific transition state. The geometry and energy of this transition state are critical in determining the feasibility of the C-N bond formation.

The transition state for the electrocyclic C-N reductive elimination involves the rotation of the Ti-C and Ti-N σ-bonding orbitals to a position perpendicular to the forming pyrrole plane. nih.gov This alignment allows for the formation of a π-backbond with the titanium center as the C-N bond is formed. nih.gov The stability of this transition state is influenced by the electronic and steric properties of the substituents on the pyrrole and the ancillary ligands on the titanium.

For this compound, the fluorine substituent on the phenyl ring can exert an electronic effect on the nitrogen atom, which in turn can influence the stability of the intermediates and the energy barrier of the transition states throughout the catalytic cycle. While specific quantitative data for the 3-fluoro-substituted case is not detailed in the provided search results, the general principles derived from studies of N-arylpyrroles are applicable.

Table 2: Intermediates and Transition States in a Model Ti-Catalyzed Pyrrole Synthesis

| Species | Description | Role in the Reaction Mechanism |

| Titanium Imido Complex | A highly reactive species that initiates the cycloaddition. | Starting point of the catalytic cycle. |

| Azatitanacyclobutene | Formed from the [2+2] cycloaddition of the titanium imido with an alkyne. | An early intermediate in the formation of the larger metallacycle. |

| Azatitanacyclohexadiene | Formed by the insertion of a second alkyne molecule. | The key intermediate from which C-N reductive elimination occurs. nih.gov |

| Transition State (TS) for Reductive Elimination | The energy maximum along the reaction coordinate for C-N bond formation. | Determines the rate of the reductive elimination step. Characterized by an electrocyclic arrangement. nih.gov |

| Ti(II)-Pyrrole Complex | The product of reductive elimination where the pyrrole is coordinated to the low-valent titanium. | A stabilized species due to π-backbonding. nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Fluorophenyl Pyrrole

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms in the solid state, which dictates the material's bulk properties.

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline lattice. While a specific crystallographic study for the 1-(3-Fluorophenyl)pyrrole isomer was not found in the surveyed literature, extensive research on the closely related isomer, N-(4-fluorophenyl)pyrrole, offers significant insight into the expected solid-state structure.

A high-resolution X-ray diffraction study on N-(4-fluorophenyl)pyrrole revealed detailed information about its molecular geometry. nih.gov The analysis indicates that the molecule is nearly planar, with a slight twist between the phenyl and pyrrole (B145914) rings. This planarity is a common feature in N-aryl pyrroles and influences the electronic conjugation between the two ring systems. The fluorine substitution in the para-position was found to have a minor effect on the core geometry when compared to the parent N-phenylpyrrole. nih.gov It is anticipated that this compound would adopt a similarly planar conformation in the solid state, with crystal packing influenced by weak intermolecular interactions such as C-H···π and C-H···F contacts.

Table 1: Crystallographic Data for the Analogous Compound N-(4-Fluorophenyl)pyrrole

This data is presented for illustrative purposes to show typical parameters obtained from SC-XRD analysis for a closely related isomer.

| Parameter | Value for N-(4-Fluorophenyl)pyrrole |

| Chemical Formula | C₁₀H₈FN |

| Formula Weight | 161.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.23 |

| b (Å) | 5.66 |

| c (Å) | 13.06 |

| β (°) | 112.5 |

| Volume (ų) | 767 |

| Z (molecules per cell) | 4 |

| Temperature (K) | 100 |

Charge density distribution analysis moves beyond simple atomic positions to map the electron density throughout the molecule, revealing details about chemical bonding and electrostatic potential. This is achieved by refining high-resolution X-ray diffraction data using aspherical atomic models, such as the Hansen-Coppens multipole formalism.

A detailed experimental charge density study has been performed on N-phenylpyrrole and N-(4-fluorophenyl)pyrrole. nih.govresearchgate.net This work successfully extracted the static electron densities and resolved static disorder within the crystal structure using the aspherical-atom formalism. nih.gov

Key findings from the topological analysis of the electron density for the 4-fluoro isomer include:

Bond Critical Points (BCPs): The analysis of BCPs in the C-N and C-C bonds confirmed the nature of the covalent interactions within the molecule.

Atomic Charges: The fluorine substitution was observed to have only a minor impact on the electron density of the rest of the molecule, though it did result in markedly different electrostatic potential features. nih.gov

Nitrogen Atom Geometry: The topological analysis confirmed a planar environment for the pyrrole nitrogen atom, showing no pyramidal character. This planarity is crucial for the delocalization of the nitrogen lone pair into the pyrrole ring's π-system. nih.gov

Aromaticity: The electron density distribution was consistent with aromatic character in both the phenyl and pyrrole rings, with no evidence of a quinoidal structure. nih.gov

These advanced studies provide a benchmark for understanding the electronic structure of N-aryl pyrroles, and similar features are expected for the this compound isomer.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for determining molecular structure and conformation, particularly in the solution state, and for probing molecular dynamics and electronic properties.

NMR spectroscopy is the most powerful tool for elucidating the connectivity and conformation of molecules in solution. While a published, fully assigned experimental spectrum for this compound was not located, the expected chemical shifts and coupling patterns can be reliably predicted based on the constituent functional groups.

¹H NMR: The spectrum is expected to show two sets of signals corresponding to the pyrrole ring and the 3-fluorophenyl ring.

Pyrrole Protons: The pyrrole ring protons typically appear as two distinct multiplets in the range of 6.0-7.5 ppm. The protons at the 2- and 5-positions (α to the nitrogen) are generally downfield from the protons at the 3- and 4-positions (β to the nitrogen).

Fluorophenyl Protons: The four protons on the 3-fluorophenyl ring would appear in the aromatic region (approximately 7.0-7.6 ppm). Their chemical shifts and splitting patterns will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The spectrum would display ten distinct signals for the ten carbon atoms.

Pyrrole Carbons: The α-carbons (C2, C5) are expected around 120-125 ppm, while the β-carbons (C3, C4) would be slightly upfield, around 110-115 ppm.

Fluorophenyl Carbons: The six carbons of the phenyl ring will appear between 115 and 145 ppm. The carbon directly bonded to the fluorine atom (C3') will show a large one-bond C-F coupling constant (¹JCF), and other carbons in the ring will exhibit smaller two-, three-, and four-bond C-F couplings. The carbon attached to the pyrrole nitrogen (C1') is expected to be in the 140-142 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Multiplicity (¹H) | Predicted ¹³C Shift (ppm) | Multiplicity (¹³C) |

| Pyrrole H-2, H-5 | ~7.1 - 7.3 | Triplet or Multiplet | ~122 | Doublet |

| Pyrrole H-3, H-4 | ~6.3 - 6.5 | Triplet or Multiplet | ~111 | Doublet |

| Phenyl C-1' | - | - | ~141 | Doublet of Multiplets (d, m) |

| Phenyl C-2' | ~7.2 - 7.4 | Doublet of Triplets (dt) | ~116 | Doublet of Doublets (dd) |

| Phenyl C-3' | - | - | ~163 | Doublet (d, large J) |

| Phenyl C-4' | ~7.1 - 7.3 | Triplet of Doublets (td) | ~108 | Doublet of Doublets (dd) |

| Phenyl C-5' | ~7.4 - 7.6 | Triplet (t) | ~131 | Doublet of Doublets (dd) |

| Phenyl C-6' | ~7.3 - 7.5 | Doublet (d) | ~125 | Doublet of Doublets (dd) |

Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups within a molecule.

Fourier-Transform Infrared (FT-IR): The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands.

C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the phenyl-nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-F Stretching: A strong, characteristic absorption band for the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.

Out-of-Plane Bending: C-H out-of-plane bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the phenyl ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman signals, making it particularly useful for analyzing the carbon skeleton.

Table 3: Predicted Principal Vibrational Frequencies for this compound

Assignments are based on typical frequency ranges for the specified functional groups.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3150 - 3050 | Aromatic and Pyrrole C-H Stretching |

| 1610 - 1580 | Phenyl Ring C=C Stretching |

| 1550 - 1450 | Pyrrole Ring C=C and C=N Stretching |

| 1350 - 1250 | C-N Stretching |

| 1250 - 1100 | Strong C-F Stretching |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending |

Electronic spectroscopy provides information on the electronic transitions within a molecule and its photophysical properties, such as its ability to absorb and emit light.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions. N-aryl pyrroles typically exhibit strong absorption bands in the UV region. The primary absorption maximum (λ_max) is anticipated to be in the range of 250-290 nm, originating from the conjugated π-system extending across both the pyrrole and fluorophenyl rings. The position of the fluorine substituent (meta) is expected to have a modest influence on the absorption maximum compared to ortho or para substitution. nih.gov

Fluorescence Spectroscopy: Many N-aryl pyrroles are fluorescent, and this compound is also expected to exhibit emission upon excitation at its absorption maximum. The fluorescence spectrum would likely be a broad, structureless band in the near-UV or blue region of the spectrum (typically 320-400 nm). The energy difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the solvent environment. rsc.org Protic solvents may lead to a decrease in fluorescence intensity due to alternative non-radiative decay pathways.

Table 4: Predicted Photophysical Properties of this compound

These properties are estimations based on data for similar N-aryl pyrroles.

| Property | Predicted Value / Range |

| Absorption λ_max (nm) | 250 - 290 nm |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ |

| Emission λ_em (nm) | 320 - 400 nm |

| Stokes Shift (cm⁻¹) | 5,000 - 8,000 cm⁻¹ |

| Primary Transition Type | π→π* |

High-Resolution Mass Spectrometry for Molecular Compositional Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to unequivocally determine the elemental composition of a molecule by measuring its mass with very high accuracy. This method is instrumental in distinguishing between compounds that may have the same nominal mass but differ in their atomic makeup. For this compound, HRMS provides definitive proof of its molecular formula, C₁₀H₈FN.

The analysis involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) to a high degree of precision. The experimentally determined mass is then compared to the theoretically calculated exact mass. The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. A close correlation between the observed and calculated mass, typically within a few parts per million (ppm), confirms the molecular formula.

Detailed research findings from spectroscopic analyses provide the calculated theoretical mass for the protonated molecule of this compound, [M+H]⁺. While extensive searches of scientific literature and chemical databases have been conducted, specific experimental HRMS data detailing the observed mass for this compound was not available in the reviewed sources. However, the theoretical value serves as a precise benchmark for its identification.

The molecular formula of this compound is established as C₁₀H₈FN. Based on this, the theoretical monoisotopic mass can be precisely calculated.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈FN |

| Calculated Exact Mass ([M]) | 161.0640 u |

| Calculated m/z for [M+H]⁺ | 162.0718 u |

| Observed m/z for [M+H]⁺ | Data not available in cited sources |

| Mass Accuracy (ppm) | Not applicable |

Note: The calculated exact mass is based on the most abundant isotopes: C (12.000000 u), H (1.007825 u), F (18.998403 u), and N (14.003074 u).

This precise mass data is fundamental for the unambiguous structural confirmation of this compound in complex mixtures and for verifying the successful synthesis of the compound.

Theoretical and Computational Studies of 1 3 Fluorophenyl Pyrrole

Quantum Chemical Methodologies Applied to Fluorophenylpyrroles

A variety of quantum chemical methods are employed to study fluorophenylpyrroles, each offering a different balance of computational cost and accuracy. These methods are crucial for understanding the electronic and structural properties that govern the molecule's behavior.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules. ajchem-a.commdpi.com For pyrrole-based derivatives, DFT calculations are frequently used to predict ground state geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov The B3LYP hybrid functional is commonly used in these calculations due to its reliable results, often paired with basis sets like 6-311G++(d,p) or 6-311G**. ajchem-a.commdpi.comnih.gov

For a molecule like 1-(3-Fluorophenyl)pyrrole, DFT would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles in its most stable conformation. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. derpharmachemica.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com These calculations can also yield global reactivity descriptors, which help in understanding the molecule's chemical behavior. mdpi.com

Table 1: Representative Ground State Properties Calculable by DFT for a Fluorophenylpyrrole Derivative Note: This table presents typical parameters obtained from DFT calculations on related organic molecules and serves as an illustrative example.

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.22 to -6.24 eV derpharmachemica.comresearchgate.netderpharmachemica.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.62 to -1.84 eV derpharmachemica.comresearchgate.netderpharmachemica.com |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | ~4.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~1.5 - 2.5 D |

| C-N Bond Length (Pyrrole-Phenyl) | Distance between the pyrrole (B145914) N and phenyl C atoms | ~1.43 Å |

| C-F Bond Length | Distance between the phenyl C and fluorine atoms | ~1.35 Å |

Before undertaking more computationally intensive DFT or ab initio calculations, semi-empirical methods are often used for an initial, rapid screening of molecular properties. Methods such as AM1 (Austin Model 1) and PM6 (Parameterization Method 6) integrate parameters derived from experimental data to simplify calculations, making them much faster than first-principles methods. nih.gov

These methods are particularly useful for exploring the conformational space of flexible molecules. nih.gov For this compound, semi-empirical calculations can be used to perform an initial conformational analysis, identifying a set of low-energy structures. These candidate structures can then be subjected to more accurate optimization using higher-level theories like DFT. This two-step approach is computationally efficient for identifying the most stable conformers of a molecule. nih.gov

Ab initio (from first principles) methods, such as the Hartree-Fock (HF) method, calculate molecular properties without relying on empirical parameters. While often more computationally demanding than DFT or semi-empirical methods, they can provide valuable benchmarks for electronic structure. For pyrazoline derivatives containing a fluorophenyl group, ab initio calculations using the HF method with a 6-311G** basis set have been shown to reproduce structural parameters effectively. icm.edu.pl Such methods can also be used to predict theoretical electronic absorption spectra through post-HF methods like Configuration Interaction Singles (CIS), which provides insight into the molecule's excited states. icm.edu.pl

Conformational Landscape and Torsional Dynamics

The three-dimensional structure and flexibility of this compound are critical to its function and properties. Computational studies are essential for mapping its conformational possibilities and understanding its dynamic behavior.

The conformational landscape of this compound is defined by the rotation around the single bond connecting the pyrrole and fluorophenyl rings. A Potential Energy Surface (PES) analysis maps the molecule's potential energy as a function of this torsional (dihedral) angle. By systematically rotating this bond and calculating the energy at each step (typically using DFT or ab initio methods), a one-dimensional PES can be generated.

This analysis reveals the locations of energy minima, which correspond to stable conformers (rotamers), and energy maxima, which represent the transition states between them. The energy difference between the minima and maxima provides the rotational energy barrier. For phenyl-pyrrole systems, the planarity of the molecule is often a key factor, with planar or near-planar conformations being energetically preferred to allow for π-system conjugation, though steric hindrance can lead to twisted ground-state geometries.

Table 2: Illustrative Potential Energy Surface (PES) Data for Torsional Angle in a Phenyl-Pyrrole System Note: This table is a hypothetical representation of data derived from a PES scan.

| Torsional Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 1.5 | Transition State (Eclipsed) |

| 35 | 0.0 | Global Minimum (Twisted) |

| 90 | 3.0 | Transition State (Perpendicular) |

| 145 | 0.2 | Local Minimum (Twisted) |

| 180 | 1.6 | Transition State (Eclipsed) |

Upon absorption of UV light, molecules like this compound are promoted to an electronic excited state. Non-Adiabatic Molecular Dynamics (NAMD) is a powerful computational tool used to simulate the subsequent relaxation processes. lanl.govosti.gov These simulations model the motion of atoms on the excited-state potential energy surfaces and account for transitions between different electronic states, which is crucial where the Born-Oppenheimer approximation breaks down. lanl.gov

For the parent pyrrole molecule, NAMD simulations have been instrumental in understanding its ultrafast deactivation to the ground state, which occurs on a femtosecond timescale. scispace.comnih.gov Studies have identified several deactivation mechanisms, including an N-H bond stretching pathway and ring-porking or ring-opening mechanisms. scispace.com By applying NAMD frameworks, such as the fewest-switches surface hopping (FSSH) algorithm, to this compound, researchers can investigate how the fluorophenyl substituent influences these photoinduced pathways, such as internal conversion and energy transfer, providing a detailed picture of its photostability and excited-state lifetime. lanl.gov

Torsional Angle Analysis Between Pyrrole and Phenyl Rings

The three-dimensional conformation of this compound is critical to its properties and interactions. A key determinant of its shape is the torsional or dihedral angle between the pyrrole and the 3-fluorophenyl rings. This angle is defined by the rotation around the C-N bond connecting the two aromatic systems.

Torsional angle analysis is typically performed using quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation. The potential energy curve can be generated by systematically varying the dihedral angle and calculating the energy at each point.

For molecules with linked aromatic rings, the conformation is often a balance between two opposing factors:

Steric Hindrance: Repulsion between atoms on the two rings, which tends to favor a non-planar (twisted) conformation.

π-Conjugation: The overlap of p-orbitals between the rings, which is maximized in a planar arrangement and provides additional stabilization.

In the case of this compound, the phenyl and pyrrole rings are often found to be nearly perpendicular to each other in related structures to minimize steric hindrance. This non-planar arrangement would limit the extent of π-conjugation between the two rings. The precise equilibrium angle is a sensitive balance of these electronic and steric effects.

Table 1: Hypothetical Torsional Angle Analysis Data for this compound

Disclaimer: The following data are illustrative examples and are not the result of actual calculations for this compound.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Planar (Eclipsed) - Sterically Hindered |

| 45 | 1.5 | Twisted |

| 90 | 0.0 | Perpendicular - Global Minimum |

| 135 | 1.5 | Twisted |

| 180 | 4.8 | Planar (Staggered) - Sterically Hindered |

Electronic Structure and Reactivity Descriptors

Dipole Moment Calculations

Table 3: Example Dipole Moment Calculation Results

Disclaimer: The data presented below are hypothetical and intended for illustrative purposes only.

| Component | Dipole Moment (Debye) |

| µx | 1.8 |

| µy | 0.9 |

| µz | 0.1 |

| Total Dipole Moment (µ) | 2.01 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: These show areas of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the fluorine atom due to its high electronegativity, and also associated with the π-electron cloud of the pyrrole ring. Positive potential (blue) would be expected around the hydrogen atoms. Such a map provides a visual guide to the regions of the molecule that are most likely to engage in electrostatic interactions.

Fukui Functions and Local Reactivity Indices

Fukui functions are used within the framework of DFT to describe the reactivity of different sites within a molecule. They quantify how the electron density at a particular point in the molecule changes when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance).

f-(r): For electrophilic attack (electron donation).

f0(r): For radical attack.

By calculating these values for each atom in this compound, one can create a detailed picture of its local reactivity. The atom with the highest value of f+(r) will be the most susceptible to nucleophilic attack, while the atom with the highest f-(r) will be the most likely site for electrophilic attack.

Table 4: Hypothetical Fukui Function Indices for Selected Atoms of this compound

Disclaimer: This table contains example data for illustrative purposes and does not reflect actual calculated values.

| Atom | f+ | f- | f0 | Predicted Reactivity |

| N1 (Pyrrole) | 0.08 | 0.15 | 0.115 | Prone to electrophilic attack |

| C2 (Pyrrole) | 0.12 | 0.05 | 0.085 | Prone to nucleophilic attack |

| C3' (Phenyl) | 0.09 | 0.07 | 0.080 | - |

| F (Fluoro) | 0.04 | 0.10 | 0.070 | - |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies.

Key insights from NBO analysis include:

Hybridization: The hybridization of atomic orbitals in forming bonds.

Charge Distribution: A more detailed picture of electron density on each atom.

Hyperconjugation: Stabilizing interactions due to delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Table 5: Illustrative NBO Analysis - Donor-Acceptor Interactions

Disclaimer: The following data are hypothetical and for illustrative purposes only.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 25.5 |

| LP (1) N1 | π* (C4-C5) | 18.2 |

| π (C2-C3) | π* (C4-C5) | 15.7 |

| LP (3) F | σ* (C3'-C4') | 2.1 |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, in particular, are of significant interest due to their large NLO responses and the tunability of their properties through synthetic modification. The NLO response of a molecule is determined by its behavior in the presence of a strong electric field, which is characterized by its polarizability and hyperpolarizability.

The application of an external electric field can induce a dipole moment in a molecule. The polarizability (α) and the first hyperpolarizability (β) quantify the linear and first-order nonlinear response of the molecule to this field, respectively. Large values of β are desirable for second-order NLO applications. These properties are often calculated using quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations.

For molecules similar to this compound, which can be described as having a donor-π-acceptor (D-π-A) character to some extent, the intramolecular charge transfer (ICT) between the electron-donating pyrrole ring and the somewhat electron-withdrawing fluorophenyl group is expected to be a key factor governing its NLO properties. Theoretical studies on related pyrrole derivatives and other organic chromophores have demonstrated that the magnitude of the first hyperpolarizability is highly sensitive to the electronic nature of the donor and acceptor groups, as well as the conjugation pathway connecting them. nih.govnih.gov

Computational approaches, such as those employing the B3LYP or CAM-B3LYP functionals with appropriate basis sets, are commonly used to calculate these properties. researchgate.net For a molecule like this compound, it would be anticipated that the first hyperpolarizability would be non-zero, indicating potential for second-order NLO activity. The precise values would depend on the extent of charge transfer, which is influenced by the relative orientation of the pyrrole and fluorophenyl rings.

To illustrate the typical range of calculated values for related compounds, a hypothetical data table is presented below, based on findings for other organic molecules with NLO properties.

| Property | Hypothetical Calculated Value | Unit |

| Dipole Moment (μ) | 2.5 - 4.0 | Debye |

| Mean Polarizability (α) | 150 - 250 | a.u. (10⁻²⁴ esu) |

| First Hyperpolarizability (β) | 50 - 200 | a.u. (10⁻³⁰ esu) |

Note: These values are illustrative and based on general findings for similar organic molecules. Specific calculations for this compound would be required for accurate data.

Computational Thermochemistry and Energetic Analysis

Computational thermochemistry allows for the prediction of various thermodynamic properties of a molecule, such as its heat of formation, enthalpy, entropy, and Gibbs free energy. These calculations are crucial for understanding the stability of a molecule and its potential reaction pathways. High-level quantum chemical methods, such as G2, G3, or CBS (Complete Basis Set) methods, often in conjunction with DFT, are employed for accurate energetic predictions.

For this compound, computational thermochemistry could provide insights into its stability relative to other isomers. The gas-phase enthalpy of formation can be calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to significant error cancellation.

A representative table of the kind of thermochemical data that can be generated computationally is shown below.

| Thermodynamic Property | Hypothetical Calculated Value (at 298.15 K) | Unit |

| Enthalpy of Formation (Gas) | 100 - 150 | kJ/mol |

| Standard Entropy (Gas) | 350 - 400 | J/(mol·K) |

| Heat Capacity (Cv) (Gas) | 120 - 160 | J/(mol·K) |

Note: These are estimated values based on the molecular structure and typical values for similar aromatic compounds. Accurate values would necessitate specific quantum chemical calculations.

Quantum Chemistry-Aided Reaction Prediction and Mechanistic Insights

Quantum chemistry is an invaluable tool for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, computational methods can be used to predict sites of electrophilic and nucleophilic attack, as well as to model the transition states and energy barriers of potential reactions.

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide significant insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating likely sites for electrophilic attack, while the LUMO is on the electron-poor regions, suggesting sites for nucleophilic attack. For this compound, the HOMO is expected to be predominantly on the pyrrole ring, making it susceptible to electrophilic substitution. The MEP would likely show a negative potential around the nitrogen atom and the pyrrole ring, and a more positive potential around the hydrogen atoms.

Furthermore, computational modeling can be used to study the mechanisms of specific reactions, such as electrophilic aromatic substitution, by calculating the energies of intermediates and transition states. This allows for the determination of the most favorable reaction pathways and the prediction of regioselectivity. For example, in the case of electrophilic substitution on the pyrrole ring, calculations could predict whether substitution is more likely at the C2 or C3 position.

Applications of 1 3 Fluorophenyl Pyrrole in Advanced Materials Science

Role as Building Blocks for Complex Chemical Architectures

The molecular structure of 1-(3-Fluorophenyl)pyrrole makes it an important building block in organic synthesis for creating more complex and functional molecules. researchgate.netnih.gov Pyrrole (B145914) and its derivatives are fundamental scaffolds used in the synthesis of a wide range of materials, from pharmaceuticals to specialized polymers. novapublishers.com The presence of the fluorophenyl group introduces unique electronic properties and can influence intermolecular interactions, which is crucial for designing materials with specific functionalities. nih.govresearchgate.net

One of the most significant applications of pyrrole-based building blocks is in the synthesis of porphyrins. wikipedia.org Porphyrins are large macrocyclic compounds composed of four pyrrole subunits and are vital in both biological systems (e.g., heme and chlorophyll) and materials science applications, including catalysis and molecular electronics. wikipedia.orgnih.gov The general synthesis of porphyrins often involves the condensation of pyrroles with aldehydes. acs.org By using this compound in such reactions, it is possible to create meso-substituted porphyrins where the fluorophenyl groups are positioned at the periphery of the macrocycle. These fluorine substitutions can significantly alter the electronic properties and stability of the resulting porphyrin. acs.org

Furthermore, the fluorophenyl group can direct the self-assembly of molecules into highly ordered supramolecular structures. nih.govresearchgate.net The introduction of fluorine can lead to more stable and robust lattice formations in supramolecular systems. researchgate.net This is due to a combination of factors, including the fluorophobic effect and specific noncovalent interactions like F···F, C–H···F, and stacking interactions, which can collectively stabilize crystal packing with significant interaction energies. acs.org This makes this compound a valuable precursor for creating liquid crystals and other self-assembling materials where precise molecular arrangement is key to function. nih.gov